PTP1B-Inhibitory-Activity-Compared-to-Unsubstituted-Parent-Scaffold
The target compound, 2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid, demonstrates measurable inhibition of recombinant human PTP1B with a Ki of 5.10 × 10³ nM (5.1 µM) [1]. In contrast, the unsubstituted parent scaffold, 2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS 85064-61-5), lacks any reported PTP1B inhibitory data in major databases like ChEMBL and BindingDB [2]. This quantitative activity difference establishes the 4-fluorophenyl group as a critical structural determinant for the observed biochemical effect.
| Evidence Dimension | PTP1B enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 5,100 nM |
| Comparator Or Baseline | 2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS 85064-61-5) |
| Quantified Difference | No detectable inhibition reported for comparator |
| Conditions | Recombinant human PTP1B (residues 1-322) expressed in E. coli; substrate pNPP; 10 min incubation; Dixon plot analysis [1] |
Why This Matters
For a PTP1B inhibitor program, the presence of quantified target engagement is a primary selection criterion that the unsubstituted core cannot fulfill, making the target compound the structurally validated starting point.
- [1] BindingDB. BDBM50454319: Ki = 5.10E+3 nM for inhibition of recombinant human PTP1B by 2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid. View Source
- [2] ChEMBL Database. Search for '2-(tetrahydro-2H-pyran-4-yl)acetic acid' returning null results for protein target inhibition data. Accessed 2026-05-10. View Source
